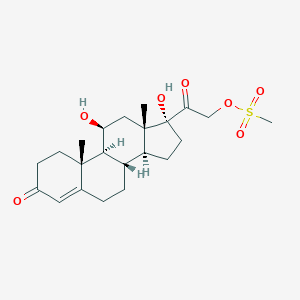

Cortisol 21-mesylate

Descripción

Contextualization within Steroid Hormone Research and Glucocorticoid Biology

Steroid hormones, a class of lipids derived from cholesterol, are fundamental signaling molecules that regulate a vast array of physiological processes. frontiersin.org Glucocorticoids, primarily cortisol in humans, are a subclass of steroid hormones synthesized in the adrenal cortex. nih.govnih.gov They are central to the regulation of metabolism, the immune response, and the body's stress response. frontiersin.orgnih.gov The biological effects of glucocorticoids are mediated by their interaction with the intracellular glucocorticoid receptor (GR). nih.gov Upon binding to a glucocorticoid, the GR undergoes a conformational change, translocates to the nucleus, and acts as a ligand-dependent transcription factor, modulating the expression of target genes. tandfonline.com

The study of glucocorticoid biology heavily relies on the use of various synthetic glucocorticoids and their derivatives. These synthetic compounds often exhibit modified potencies, selectivities, and durations of action compared to endogenous hormones. Cortisol 21-mesylate is a prime example of such a synthetic derivative, designed not for therapeutic use, but as a chemical probe. pnas.org Its significance lies in its ability to interact with the glucocorticoid receptor in a specific and often irreversible manner, a property not shared by natural glucocorticoids. nih.gov This has made it an invaluable tool for researchers seeking to understand the molecular intricacies of receptor binding and activation.

Historical Perspective on its Identification and Initial Characterization

The development of this compound emerged from the broader effort to synthesize and characterize steroid derivatives with novel biological activities. A pivotal moment in its history was the 1980 study by Simons, Thompson, and Johnson, who investigated the biological properties of this alkylating derivative of cortisol in a rat hepatoma cell line. nih.govnih.gov Their initial findings were intriguing: while this compound could bind to glucocorticoid receptors in cell-free extracts, it did not induce the synthesis of tyrosine aminotransferase, a typical glucocorticoid-mediated response. nih.gov Instead, it acted as an anti-glucocorticoid, inhibiting the action of the potent synthetic glucocorticoid, dexamethasone (B1670325). nih.gov

This early research established this compound as a unique compound with long-acting antiglucocorticoid properties. nih.gov The researchers hypothesized that its mechanism of action might involve an irreversible interaction with the glucocorticoid receptor, owing to the reactive α-keto mesylate group intentionally incorporated into its structure. nih.gov This initial characterization laid the groundwork for its subsequent and more widespread use as a tool for affinity labeling.

Significance as a Research Probe in Receptor Biology

The most profound impact of this compound on scientific inquiry has been its application as an affinity label for the glucocorticoid receptor. pnas.org Affinity labeling is a technique used to identify and characterize the binding sites of receptors by using a reactive ligand that forms a stable, covalent bond with the receptor. pnas.org The irreversible nature of this bond allows for the isolation and analysis of the receptor-ligand complex, which is often difficult with the transient, non-covalent interactions of natural hormones. oup.com

Subsequent research confirmed the initial hypothesis that this compound acts as an irreversible antagonist. nih.gov Studies demonstrated that pre-incubation of cells with this compound prevented the subsequent binding of radiolabeled dexamethasone to the glucocorticoid receptor, even after the unbound this compound was washed away. nih.gov This provided strong evidence for the formation of a covalent bond between this compound and the receptor.

Further investigations, often using the more potent derivative dexamethasone 21-mesylate, pinpointed the exact site of this covalent attachment. oup.com It was discovered that the mesylate group of these compounds reacts with a specific cysteine residue within the ligand-binding domain of the glucocorticoid receptor (cysteine-656 in the rat GR and cysteine-638 in the human GR). oup.com This was a landmark discovery, providing a physical anchor point within the receptor's structure and facilitating a deeper understanding of the steroid-binding pocket.

The use of this compound and its analogues has been instrumental in:

Identifying the specific amino acid residues involved in steroid binding. oup.com

Mapping the functional domains of the glucocorticoid receptor. nih.gov

Studying the dynamics of receptor-DNA interactions. tandfonline.com

Investigating the mechanisms of glucocorticoid antagonism. pnas.org

Detailed Research Findings

The following tables summarize key findings from various studies on this compound and related compounds.

Table 1: Comparative Biological Activity of this compound

| Compound | Primary Action in Rat Hepatoma Cells | Relative Potency (vs. Cortisol) | Receptor Interaction |

| Cortisol | Glucocorticoid Agonist | 1 | Non-covalent |

| This compound | Anti-glucocorticoid nih.gov | Potency as an antagonist is context-dependent nih.gov | Covalent nih.gov |

| Dexamethasone | Potent Glucocorticoid Agonist | ~7-10 times more potent than cortisol | Non-covalent |

| Dexamethasone 21-Mesylate | Potent Anti-glucocorticoid oup.com | More potent antagonist than this compound oup.compnas.org | Covalent oup.com |

Table 2: Glucocorticoid Receptor Binding Affinity

| Compound | Relative Affinity for Glucocorticoid Receptor (Compared to Dexamethasone) | Cell/Tissue System |

| This compound | Approximately 1/10th the affinity of cortisol nih.gov | Mouse mammary gland explants nih.gov |

| Dexamethasone 21-Mesylate | Approximately 15 times more potent in competing for binding than this compound oup.com | Rat hepatoma tissue culture cells oup.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O7S/c1-20-8-6-14(23)10-13(20)4-5-15-16-7-9-22(26,18(25)12-29-30(3,27)28)21(16,2)11-17(24)19(15)20/h10,15-17,19,24,26H,4-9,11-12H2,1-3H3/t15-,16-,17-,19+,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMXNPUMXZCVGU-CWNVBEKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COS(=O)(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COS(=O)(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20985340 | |

| Record name | 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl methanesulfonatato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6677-96-9 | |

| Record name | Cortisol 21-mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6677-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cortisol 21-mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006677969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl methanesulfonatato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11β,17,21-trihydroxypregn-4-ene-3,20-dione 21-methanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization Strategies

Chemical Synthesis of Cortisol 21-Mesylate and Related alpha-Keto Mesylates

This compound, also known as hydrocortisone (B1673445) 21-methanesulfonate, is a synthetic derivative of the endogenous glucocorticoid, cortisol. ontosight.ai The synthesis is a direct transformation involving the esterification of the C21 hydroxyl group of cortisol. This is typically achieved by reacting cortisol with methanesulfonyl chloride in the presence of a suitable base. ontosight.ai The methanesulfonate (B1217627) group is an excellent leaving group, making the 21-position highly reactive for subsequent nucleophilic substitution. This straightforward mesylation is a common strategy applied to other corticosteroids to produce reactive intermediates.

A similar approach is used for other α-keto steroids, such as dexamethasone (B1670325), to create corresponding 21-mesylate derivatives. For instance, Dexamethasone 21-mesylate is synthesized from dexamethasone and serves as a key intermediate in the development of various conjugates. mdpi.com The α-keto mesylate functionality at the C21 position is crucial for these synthetic applications. mdpi.com The general method for synthesizing steroidal α-keto mesylates involves the reaction of the parent steroid's 21-hydroxyl group with methyl sulfonylchloride, often in the presence of triethylamine (B128534) at reduced temperatures to yield the desired 21-mesylate. nih.gov

| Parent Steroid | Reagent | Product | Reference |

| Cortisol | Methanesulfonyl chloride | This compound | ontosight.ai |

| Dexamethasone | Methanesulfonyl chloride | Dexamethasone 21-mesylate | mdpi.com |

| Prednisolone-derived antedrugs | Methyl sulfonylchloride | 21-mesylated prednisolone (B192156) derivatives | nih.gov |

Utilization of the 21-Mesylate Moiety in Novel Steroid Conjugate Synthesis

The 21-mesylate group is an exceptional leaving group, making compounds like this compound and Dexamethasone 21-mesylate valuable precursors for synthesizing a wide array of steroid conjugates. The reactivity of the α-keto mesylate at the 21-position allows for its displacement by various nucleophiles to form new covalent bonds. mdpi.comnih.gov

One prominent application is in the synthesis of thioether derivatives. The 21-mesylates of steroidal antedrugs can be reacted with sodium thioalkoxides to produce the corresponding 21-thioalkylethers. nih.gov Another innovative approach involves a one-pot reaction using 2-iminothiolane (B1205332) (Traut's reagent) to link polyamines like spermine (B22157) to the 21-position of a steroid. mdpi.comupenn.edu In this reaction, the primary amines of spermine open the 2-iminothiolane ring, creating a reactive thiolate anion. This anion then displaces the mesylate group on the steroid, forming an α-keto thioether linkage and connecting the steroid to the polyamine. mdpi.com This method has been successfully used to create cationic steroid derivatives for applications such as gene delivery. mdpi.com

| Synthetic Strategy | Nucleophile/Reagent | Resulting Conjugate Type | Application Example |

| Nucleophilic Substitution | Sodium thioalkoxides | 21-Thioalkylether derivatives | Synthesis of steroidal antedrugs |

| Traut's Reagent Chemistry | Polyamines (e.g., spermine), 2-iminothiolane | Cationic steroid-polyamine conjugates (via thioether linkage) | Gene delivery vectors |

Structure-Guided Design and Synthesis of Steroid Derivatives

The well-defined structure of corticosteroids and the specific reactivity of the 21-mesylate group provide a clear blueprint for the rational design of novel steroid derivatives with tailored properties. The 21-hydroxyl group is generally not essential for the primary anti-inflammatory activity of many glucocorticoids, making it an ideal site for modification without abolishing the parent molecule's inherent functions. upenn.edu

A systematic approach to structure-guided design was demonstrated in the creation of a series of cationic steroid lipofection reagents. upenn.edu Researchers synthesized five different steroid-spermine conjugates using steroids with varying hydrophobicity (cortisol, dexamethasone, corticosterone, 11-deoxycortisol, and 11-deoxycorticosterone). By converting the 21-hydroxyl to a 21-mesylate, they created a consistent reactive site for conjugation with spermine. This allowed for a direct investigation into how the hydrophobicity of the steroid backbone (modified by the presence or absence of hydroxyl groups at the C11 and C17 positions) impacted the transfection efficiency of the resulting cationic lipids. upenn.edu

Another example of structure-guided synthesis is the formation of cyclopregnanes. The reaction of a Δ4-3-keto steroid containing a 19-mesylate group can lead to an intramolecular alkylation, forming a 6,19-cyclo bridge. semanticscholar.org This demonstrates how a strategically placed mesylate group can be used to induce significant conformational changes in the steroid skeleton, leading to derivatives with novel three-dimensional structures and potentially altered biological activities. semanticscholar.org

| Design Strategy | Key Structural Feature | Synthetic Intermediate | Resulting Derivative | Purpose/Finding |

| Modulating Hydrophobicity | Varied -OH groups at C11 and C17 | Steroid 21-mesylates | Cationic steroid-spermine conjugates | To establish a structure-activity relationship for lipofection efficiency based on steroid hydrophobicity. |

| Inducing Conformational Constraint | Δ4-3-keto moiety and a 19-mesylate | 19-mesylated Δ4-3-keto steroid | 6,19-Cyclopregnanes | To create conformationally restricted steroid analogues with potentially altered receptor binding profiles. |

Pharmacological and Biological Activity Spectrum

Glucocorticoid Receptor Interaction Dynamics

The interaction of Cortisol 21-mesylate with the glucocorticoid receptor is characterized by its ability to bind to the receptor and, in some contexts, to form a stable, covalent bond, making it a valuable tool for receptor studies.

This compound binds to the glucocorticoid receptor, though its affinity is noted to be lower than that of its parent compound, cortisol. Studies comparing various 21-mesylate steroid derivatives have consistently found that the binding affinities of the mesylated forms are invariably less than their parent compounds. For instance, dexamethasone (B1670325) 21-mesylate, a related compound, is more efficient than this compound at competing for dexamethasone binding to glucocorticoid receptors, suggesting differences in affinity even among mesylated derivatives nih.gov. In studies of hypertensive patients, the binding affinity (Kd) of cortisol to glucocorticoid receptors in mononuclear leukocytes was found to be impaired compared to normotensive controls nih.gov.

A key feature of α-keto mesylate derivatives of corticosteroids is their ability to act as affinity labels for the glucocorticoid receptor. These compounds can form a covalent bond with the receptor, which allows for its identification and characterization. While this compound itself has been studied for its long-term antiglucocorticoid activity, the more potent derivative, dexamethasone 21-mesylate, has been more extensively used as a tool for covalent labeling nih.gov.

Research using radiolabeled ([³H]) dexamethasone 21-mesylate has successfully identified a covalently labeled protein with a molecular weight corresponding to the glucocorticoid receptor in various cell types, including rat hepatoma tissue culture cells and lymphoid cells nih.govnih.gov. In rat thymic lymphocytes and human lymphoid cells, [³H]dexamethasone-21-mesylate covalently labels a protein of approximately 95,000 daltons, which was confirmed to be the glucocorticoid receptor nih.gov. This labeling is specific, as it can be inhibited by an excess of non-mesylated glucocorticoids like dexamethasone or cortisol nih.govnih.gov. This technique has been crucial in identifying the receptor's structure and has pinpointed specific amino acid residues, such as cysteine-644 in murine GR, as the site of covalent attachment acs.org.

Cell-Type Specificity of Agonist and Antagonist Actions

This compound and related compounds exhibit a fascinating duality, acting as either agonists (mimicking the natural hormone) or antagonists (blocking the natural hormone's effect) depending on the specific cell type and context.

In mammary gland tissue, glucocorticoids are essential for development and lactogenesis. Cortisol plays a role in the development of the mammary gland during puberty, pregnancy, and lactation, helping to support the secretion of milk researchgate.net. The stimulatory effect of corticosteroids on casein synthesis in rabbit mammary gland cultures is mediated specifically through the classical type II glucocorticoid receptors nih.gov. In studies on goat mammary epithelial cells, cortisol was found to be essential for milk synthesis nih.gov. While direct studies on this compound in these models are limited, the general action of glucocorticoids points towards an agonist role in promoting the differentiation and function of mammary epithelial cells.

In contrast to its agonist profile in some tissues, this compound has been reported to exhibit long-term antiglucocorticoid (antagonist) activity in other models, particularly in rat hepatoma tissue culture (HTC) cells nih.gov. This antagonist effect is a key characteristic of the compound. Its derivative, dexamethasone 21-mesylate, also possesses potent antiglucocorticoid activity in HTC cells, though it can display partial agonist activity at higher concentrations nih.gov. In general, glucocorticoids like dexamethasone have been shown to protect hepatoma cells against apoptosis induced by metabolic stress, an effect that an antagonist would presumably counter nih.gov.

The action of this compound and other glucocorticoids is highly dependent on the cellular environment.

Endothelial Cells: The endothelium is a significant target for glucocorticoids. Glucocorticoid receptors are expressed in human endothelial cells, where their activation can reduce angiogenesis biorxiv.org.

Lymphoid Cells: Lymphoid cells are well-established targets for glucocorticoids. Dexamethasone 21-mesylate has been effectively used to covalently label glucocorticoid receptors in both rat thymic lymphocytes and human neoplastic lymphoid cells, demonstrating the presence and accessibility of the receptor in these immune cells nih.gov.

Stromal Cells: Glucocorticoids have complex and often dose-dependent effects on mesenchymal stromal cells (MSCs). They are essential for the differentiation of MSCs into bone, cartilage, and muscle in tissue engineering contexts frontiersin.org. However, prolonged exposure to high concentrations of glucocorticoids can inhibit the proliferation of bone marrow stromal cells and shift the balance from bone formation (osteogenesis) to fat formation (adipogenesis), which is a mechanism underlying glucocorticoid-induced osteoporosis nih.govcore.ac.ukresearchgate.net. Glucocorticoids generally have a detrimental effect on mature cells that have differentiated from MSCs, such as inducing apoptosis in osteoblasts frontiersin.org.

Splenic B Cells: Data is not available for this compound.

Below is a summary of the varied activities of glucocorticoids in different cellular models.

| Cell Type | Compound(s) Studied | Primary Activity Observed | Reference |

| Mammary Gland Epithelial Cells | Cortisol, Dexamethasone | Agonist (promotes differentiation and milk protein synthesis) | researchgate.netnih.govnih.gov |

| Hepatoma Tissue Culture (HTC) Cells | This compound, Dexamethasone 21-mesylate | Antagonist (long-term antiglucocorticoid effects) | nih.gov |

| Lymphoid Cells | Dexamethasone 21-mesylate | Receptor Labeling (Affinity Label) | nih.gov |

| Bone Marrow Stromal Cells | Glucocorticoids | Dose-Dependent (essential for differentiation, but high doses inhibit proliferation and promote adipogenesis) | frontiersin.orgnih.govcore.ac.uk |

Modulation of Downstream Cellular Pathways and Gene Expression

This compound, a synthetic derivative of cortisol, primarily functions as a glucocorticoid receptor (GR) antagonist. Its biological activity is therefore characterized by its ability to bind to the glucocorticoid receptor and inhibit the actions of agonist glucocorticoids like cortisol and dexamethasone. This antagonistic activity is central to its modulation of downstream cellular pathways and gene expression.

Effects on Specific Protein Synthesis and Enzyme Induction (e.g., casein, alpha-lactalbumin, tyrosine aminotransferase, prostaglandin synthesis enzymes, aromatase)

The influence of this compound on protein synthesis and enzyme induction is predominantly through its blockade of the glucocorticoid receptor. The downstream effects are therefore often the opposite of those induced by glucocorticoid agonists.

Casein and Alpha-Lactalbumin: There is currently a lack of direct research specifically investigating the effects of this compound on the synthesis of the milk proteins casein and alpha-lactalbumin. However, based on its function as a glucocorticoid receptor antagonist, it would be expected to counteract the effects of glucocorticoids on the expression of these proteins.

Tyrosine Aminotransferase: this compound has been shown to be inactive in vivo for the induction of liver tyrosine aminotransferase. In a study involving bilaterally adrenalectomized male rats, this compound did not induce this enzyme, which is a known target of glucocorticoid action. This finding is consistent with its role as a glucocorticoid receptor antagonist, as it fails to initiate the downstream signaling required for the synthesis of tyrosine aminotransferase.

Prostaglandin Synthesis Enzymes: this compound has a notable effect on the regulation of prostaglandin synthesis. It acts as a glucocorticoid receptor antagonist, blocking the inhibitory effects of dexamethasone on prostaglandin formation in human endothelial cells. Dexamethasone typically reduces the generation of prostaglandins; however, the presence of this compound counteracts this effect. This suggests that this compound can indirectly lead to an increase in prostaglandin synthesis by preventing the repressive action of glucocorticoids on the enzymes involved in this pathway.

Aromatase: Specific studies detailing the direct effect of this compound on aromatase expression and activity are not readily available. As a glucocorticoid receptor antagonist, it could theoretically block glucocorticoid-mediated regulation of the aromatase gene. Glucocorticoids themselves have been shown to induce aromatase expression in certain cell types, such as human placental syncytiotrophoblasts, through a glucocorticoid receptor-dependent mechanism. A glucocorticoid antagonist would be expected to inhibit this induction.

Table 1: Summary of this compound's Effects on Specific Protein Synthesis and Enzyme Induction

| Protein/Enzyme | Effect of this compound | Mechanism of Action |

|---|---|---|

| Casein | Not specifically studied | - |

| Alpha-lactalbumin | Not specifically studied | - |

| Tyrosine Aminotransferase | Inactive for induction in vivo | Glucocorticoid receptor antagonism |

| Prostaglandin Synthesis Enzymes | Blocks glucocorticoid-mediated inhibition | Glucocorticoid receptor antagonism |

| Aromatase | Not specifically studied; expected to block glucocorticoid-induced expression | Glucocorticoid receptor antagonism |

Regulation of Glucocorticoid-Responsive Gene Transcription (e.g., viral and endogenous genes)

The primary mechanism by which this compound regulates gene transcription is through its antagonistic binding to the glucocorticoid receptor, thereby preventing the receptor from acting as a ligand-activated transcription factor.

Viral Gene Transcription: There is a lack of specific research on the direct effects of this compound on viral gene transcription. However, glucocorticoids are known to influence the replication of certain viruses. For instance, they can enhance the replication of respiratory viruses by reducing the expression of innate anti-viral genes. As a glucocorticoid receptor antagonist, this compound would be hypothesized to counteract these effects, potentially restoring the expression of anti-viral genes and thus inhibiting viral replication that is augmented by glucocorticoids.

Endogenous Gene Transcription: this compound's role as a glucocorticoid receptor antagonist means it can prevent the transcriptional changes induced by endogenous glucocorticoids like cortisol. Glucocorticoids regulate a wide array of endogenous genes, including those involved in metabolism, inflammation, and cell cycle. By blocking the glucocorticoid receptor, this compound can inhibit both the transactivation (upregulation) and transrepression (downregulation) of these glucocorticoid-responsive genes. This has been demonstrated in its ability to exhibit long-term antiglucocorticoid activity in cell cultures. Dexamethasone 21-mesylate, a related compound, has been used as an affinity label for glucocorticoid receptors and has shown to have apparently irreversible antiglucocorticoid effects, suggesting a stable and potent blockade of receptor-mediated gene transcription.

Table 2: Regulation of Glucocorticoid-Responsive Gene Transcription by this compound

| Gene Type | Effect of this compound | Postulated Mechanism |

|---|---|---|

| Viral Genes | Not specifically studied; expected to counteract glucocorticoid-enhanced replication | Inhibition of glucocorticoid-mediated suppression of anti-viral genes |

| Endogenous Genes | Antagonizes glucocorticoid-induced transcriptional changes | Blockade of glucocorticoid receptor binding to glucocorticoid response elements |

Molecular and Cellular Mechanisms of Action

Irreversible Interaction with Glucocorticoid Receptors

The hallmark of Cortisol 21-mesylate's mechanism is its capacity for irreversible binding to the glucocorticoid receptor. This covalent modification effectively creates a permanent ligand-receptor complex, distinguishing it from traditional, reversibly-binding glucocorticoids.

This compound functions as an affinity label for the glucocorticoid receptor. This means it initially binds to the receptor's steroid-binding pocket due to its structural similarity to cortisol and then undergoes a chemical reaction to form a covalent bond. Studies utilizing a more potent analog, dexamethasone (B1670325) 21-mesylate (Dex-Mes), have been instrumental in characterizing this process. Research has shown that [³H]Dex-Mes specifically labels a protein with a molecular weight corresponding to the glucocorticoid receptor (approximately 98,000 Da). researchgate.net

The covalent adduct has been identified as a thioether bond formed between the C-21 position of the steroid and a specific cysteine residue within the ligand-binding domain (LBD) of the receptor. psu.edu In rat hepatoma tissue culture (HTC) cells, this has been pinpointed to Cysteine-656. psu.edu This covalent linkage is exceptionally stable, effectively locking the steroid into the binding pocket.

| Attribute | Description |

| Compound Type | Affinity Labeling Steroid |

| Target Receptor | Glucocorticoid Receptor (GR) |

| Nature of Bond | Covalent (Thioether linkage) |

| Site of Covalent Attachment | Cysteine residue within the GR Ligand-Binding Domain (e.g., Cys-656 in rat) |

The key to the covalent interaction lies in the chemical nature of the 21-mesylate group. This compound is classified as an α-keto mesylate. The mesylate (methanesulfonate) group is an excellent leaving group, making the C-21 carbon highly electrophilic. beilstein-journals.org This electrophilic carbon is susceptible to nucleophilic attack.

Systematic studies have revealed that α-keto mesylates are highly and selectively reactive towards thiol groups (such as the sulfhydryl group on a cysteine residue), especially the dissociated thiolate anion (R-S⁻), under mild conditions. acs.orgacs.org The reaction with other nucleophiles like amines or hydroxyl groups is significantly slower. acs.org This high degree of selectivity for thiols explains why this compound specifically targets cysteine residues within the GR's binding pocket, a site that has been shown to contain reactive dithiols. researchgate.net The presence of vicinal dithiols in the receptor's steroid-binding site is critical for this interaction. researchgate.net

Receptor-Ligand Complex Dynamics and Nuclear Events

The formation of a covalent complex between this compound and the glucocorticoid receptor profoundly alters the normal sequence of events that follow ligand binding, including nuclear translocation and transcriptional regulation.

While typical glucocorticoid binding triggers a conformational change that promotes the receptor's translocation from the cytoplasm into the nucleus, the covalent complex formed by mesylate derivatives behaves differently. Studies with dexamethasone 21-mesylate have shown that the covalent receptor-ligand complexes have a significantly decreased capacity for nuclear binding and accumulation. oup.com For example, in murine cell lines, the nuclear binding of covalent receptor-DM complexes was found to be approximately 50% of that seen with the reversible agonist, dexamethasone. oup.com This impaired nuclear translocation suggests that the covalent modification either prevents the necessary conformational changes required for efficient nuclear import or interferes with the receptor's interaction with the nuclear transport machinery. uconn.edu

Interestingly, despite the covalent bond, the receptor can still be dynamically ejected from target DNA sequences in an ATP-dependent manner, indicating that ligand dissociation itself is not a prerequisite for receptor removal from chromatin. nih.gov

The primary consequence of the covalent modification and subsequent altered nuclear dynamics is a loss of transcriptional activation competence. Because the covalent complexes are inefficiently translocated to the nucleus and may be unable to adopt the correct conformation to recruit coactivators, they fail to induce the expression of glucocorticoid-responsive genes. oup.com

Instead of acting as an agonist, this compound and its analogs function as irreversible antagonists. oup.com They occupy the receptor's binding site, preventing the binding of endogenous cortisol or other agonist ligands, and render the receptor incapable of mediating gene transcription. This antagonistic effect is directly attributable to the formation of the covalent adduct. oup.com However, it is noteworthy that in certain cell types, such as cultured mouse mammary gland, this compound has been observed to act as a weak glucocorticoid agonist, suggesting its effects can be tissue-specific. nih.gov

Distinction Between Reversible and Irreversible Pharmacological Effects

Understanding the pharmacology of this compound requires a clear distinction between the reversible effects typical of most drugs and the irreversible effects it produces.

Reversible Effects : These are characteristic of standard agonists and antagonists that bind to their receptors through non-covalent interactions (e.g., hydrogen bonds, van der Waals forces). msdmanuals.com The drug-receptor complex is in a state of equilibrium, and the drug can dissociate from the receptor, allowing the effect to be terminated. The effects of a reversible antagonist can be overcome by increasing the concentration of an agonist. msdmanuals.com

Irreversible Effects : These result from the formation of a stable, covalent bond between a drug and its receptor. bionity.com The antagonist permanently inactivates the receptor. The duration of action is not determined by the drug's half-life but by the rate of synthesis of new receptors. wikipedia.org Wash-out experiments, where unbound drug is removed, are a key method to distinguish irreversible from reversible binding; the effects of an irreversible antagonist persist after the washout. wikipedia.org

In the context of glucocorticoid receptor ligands, dexamethasone 21-mesylate provides a clear example. The irreversible antiglucocorticoid activity is attributed to the formation of the covalent receptor-steroid complex. oup.com However, some studies have noted that Dex-Mes can also exhibit partial agonist activity, which is believed to be due to a fraction of non-covalently bound receptors that can still initiate a partial transcriptional response before the covalent bond forms. This highlights that a single compound can potentially mediate both types of effects, although the irreversible antagonism is the predominant and defining feature of its action.

| Feature | Reversible Interaction (e.g., Cortisol) | Irreversible Interaction (e.g., this compound) |

| Bonding | Non-covalent (hydrogen bonds, hydrophobic interactions) | Covalent (thioether bond) |

| Dissociation | Readily dissociates from the receptor | Does not readily dissociate; effectively permanent |

| Pharmacological Effect | Agonist (activates receptor) | Antagonist (inactivates receptor) |

| Duration of Action | Dependent on drug concentration and half-life | Dependent on the rate of new receptor synthesis |

| Reversibility | Can be overcome by increasing agonist concentration | Cannot be overcome by increasing agonist concentration |

Structure Activity Relationships Sar and Steroid Design Principles

Influence of the 21-Mesylate Group on Glucocorticoid Activity

The introduction of a methanesulfonyl (mesylate) group at the 21-position of cortisol creates Cortisol 21-mesylate, a synthetic derivative with a complex pharmacological profile. ontosight.ai This modification, which involves the reaction of cortisol with methanesulfonyl chloride, increases the molecule's lipophilicity. ontosight.ai this compound is considered a prodrug of cortisol, as the mesylate group can be hydrolyzed by esterases to release the active hormone. ontosight.ai

However, the mesylate derivative itself interacts with the glucocorticoid receptor, exhibiting a distinct activity profile compared to the parent compound. In studies on cultured mammary glands, this compound was found to act as a weak glucocorticoid agonist. thieme-connect.comnih.gov It stimulated casein and α-lactalbumin synthesis, processes that are dependent on glucocorticoid action. thieme-connect.comnih.gov Its potency in these assays was approximately 1/10 to 1/30 that of cortisol. thieme-connect.comnih.gov

Further investigation into its receptor interaction showed that this compound competitively inhibits the binding of the potent synthetic glucocorticoid, dexamethasone (B1670325), to the GR. thieme-connect.comnih.gov The apparent affinity of this compound for the GR is about one-tenth that of cortisol. thieme-connect.comnih.gov

Interestingly, the cellular context is crucial for its biological effect. While it acts as a weak agonist in mammary tissue, earlier studies in rat hepatoma cell cultures showed that this compound exerts potent antiglucocorticoid (antagonist) actions. thieme-connect.comnih.govnih.gov This dual agonist/antagonist profile highlights the complexity of its interaction with the GR and subsequent cellular signaling pathways.

Table 1: Comparative Glucocorticoid Activity of Cortisol vs. This compound

| Compound | Relative Potency (Casein Synthesis) | Apparent Affinity for GR | Biological Activity Profile |

|---|---|---|---|

| Cortisol | 1 | 1 | Agonist |

| This compound | ~1/10 to 1/30 thieme-connect.comnih.gov | ~1/10 thieme-connect.comnih.gov | Weak Agonist (Mammary Tissue) / Antagonist (Hepatoma Cells) thieme-connect.comnih.govnih.gov |

Comparative SAR with Other Steroid Derivatives

To understand the unique effects of the 21-mesylate group, it is useful to compare it with other modifications on the steroid scaffold.

Research into obtaining antiglucocorticoids has led to various modifications of the steroid nucleus. A study compared the effects of two different functional group modifications—the C-21 mesylate and the spiro C-17 oxetan-3'-one group—on a series of glucocorticoids with varying potencies. nih.gov When applied to cortisol, both the 21-mesylate and the spiro C-17 oxetanone modifications resulted in derivatives that were predominantly antagonistic. nih.gov This suggests that for a moderately potent steroid like cortisol, these specific structural changes at either the C-21 or C-17 position can switch the biological activity from agonism to antagonism. nih.gov

A highly informative comparison can be made with Dexamethasone 21-mesylate (Dex-Mes), the mesylated derivative of the much more potent glucocorticoid, dexamethasone. pnas.org Dex-Mes has proven to be a valuable tool for studying the GR due to its properties as an affinity label. nih.govpnas.org

Like this compound, Dex-Mes displays a mixed agonist/antagonist profile, but its characteristics are more pronounced. nih.govpnas.org It possesses greater whole-cell antiglucocorticoid activity than this compound and is more efficient in competing for GR binding. nih.govpnas.org The apparent affinity of Dex-Mes for the GR is approximately 1/7th that of dexamethasone, yet it is about 15 times more potent than this compound in competitive binding assays. pnas.org

A key feature of Dex-Mes is its ability to cause long-term, apparently irreversible antiglucocorticoid effects, which is attributed to its capacity to form a covalent bond with the receptor. nih.govpnas.orgfrontiersin.org It also exhibits partial agonist activity, typically at higher concentrations than those required for its antagonist effects. nih.govpnas.org

Table 2: Comparison of Mesylate Derivatives

| Derivative | Parent Steroid | Receptor Affinity (vs. Parent) | Primary Activity Profile | Covalent Binding |

|---|---|---|---|---|

| This compound | Cortisol | ~1/10 thieme-connect.comnih.gov | Weak Agonist / Antagonist thieme-connect.comnih.gov | Not established as irreversible |

| Dexamethasone 21-mesylate | Dexamethasone | ~1/7 pnas.org | Potent Antagonist / Partial Agonist nih.govpnas.org | Yes (Affinity Label) nih.govfrontiersin.org |

Elucidation of Structural Determinants for Agonism and Antagonism

The observation that a single functional group modification can confer antiglucocorticoid activity is a key principle in steroid design. nih.gov However, the expression of agonist versus antagonist activity is not determined by a single region of the steroid but rather by a balance of structural determinants across the molecule. nih.gov

The partial agonist activity of some of these compounds has been linked to their interaction with downstream cellular machinery. For GR complexes bound by antagonists like Dex-Mes, the level of partial agonist activity correlates with the recruitment of coactivator proteins, such as GRIP1. nih.gov The ability of the ligand-receptor complex to bind to GRIP1 decreases in the order of the full agonist dexamethasone > Dex-Mes > progesterone (B1679170) > RU486, which mirrors their degree of partial agonist activity. nih.gov

Strategies for Developing Selective Glucocorticoid Receptor Modulators Based on 21-Mesylate Chemistry

The ultimate goal in modern steroid research is the development of Selective Glucocorticoid Receptor Modulators (SGRMs). These compounds aim to retain the beneficial anti-inflammatory effects (primarily through GR transrepression) while minimizing the side effects associated with broad GR activation (transactivation). wikipedia.org

The chemistry of 21-mesylates has provided foundational insights for this effort. The discovery that Dexamethasone 21-mesylate acts as a covalent affinity label for the GR has been instrumental. tandfonline.com It demonstrated that introducing a reactive group could lead to specific and durable interactions with the receptor. frontiersin.org

This concept has evolved into the design of novel SGRMs and Selective Glucocorticoid Receptor Agonists (SEGRAs) that incorporate "covalent warheads" designed to react with specific amino acids, like cysteine, within the GR's ligand-binding domain. frontiersin.orgresearchgate.net The rationale is that such covalent binding could produce long-lasting therapeutic effects, potentially allowing for lower and less frequent dosing. frontiersin.org

Furthermore, the observation that GR covalently bound to Dex-Mes exhibits reduced transactivation is particularly relevant. frontiersin.org This "dissociated" profile, where transrepression activity might be preserved more than transactivation, is precisely the goal of SGRM development. frontiersin.orgwikipedia.org Therefore, the principles learned from studying the structure-activity relationships of this compound and its more potent analogue, Dexamethasone 21-mesylate, directly inform modern strategies for creating safer and more selective glucocorticoid therapies. frontiersin.orgresearchgate.netresearchgate.net

Advanced Research Methodologies and Analytical Approaches

Radioligand Affinity Labeling and Receptor Purification Techniques

Cortisol 21-mesylate was developed as a potential affinity label to form a stable, covalent bond with the glucocorticoid receptor. pnas.org Affinity labeling is a powerful technique for identifying and characterizing receptors, as the permanent bond overcomes the issue of ligand-receptor complex dissociation during purification procedures. pnas.org The α-keto mesylate group was specifically chosen for its reactivity, with the hypothesis that this compound acts via a covalent receptor-steroid complex. pnas.orgpnas.org

While its more potent analog, Dexamethasone (B1670325) 21-mesylate (Dex-Mes), is often more efficient and has been more extensively established as an affinity label for glucocorticoid receptors, this compound laid the groundwork for this class of compounds. pnas.orgpnas.orgnih.gov In competitive binding assays using glucocorticoid receptors from rat hepatoma tissue culture (HTC) cells, this compound's apparent affinity is approximately the same as cortisol itself, but about 15 times less potent than Dex-Mes in competing for [³H]dexamethasone binding. pnas.org

The covalent and irreversible nature of the binding between mesylate derivatives and the receptor is crucial for purification. pnas.org By forming a non-dissociable complex, these affinity labels allow for the isolation of the receptor-steroid entity, which is essential for detailed structural and functional analysis, including the identification of amino acids within the receptor's binding cavity. pnas.orgnih.gov Studies using the tritiated form of Dex-Mes ([³H]Dex-Mes) have successfully identified and purified a covalently labeled glucocorticoid-specific protein. pnas.org

In Vitro Cellular and Ex Vivo Organ Explant Systems for Functional Studies

The functional consequences of this compound's interaction with the glucocorticoid receptor have been extensively studied using a variety of in vitro and ex vivo models. These systems allow for the investigation of its cellular effects in controlled environments.

In in vitro studies using rat hepatoma tissue culture (HTC) cells, this compound demonstrates antiglucocorticoid activity. pnas.org It fails to induce the enzyme tyrosine aminotransferase (TyrATase) on its own and, furthermore, inhibits the induction of TyrATase by the potent glucocorticoid dexamethasone. pnas.org This antagonistic effect is long-lasting, with preincubation of HTC cell cytosol with this compound blocking subsequent binding of [³H]dexamethasone to receptor sites, suggesting an irreversible action. pnas.org

Conversely, studies using ex vivo organ explants from mouse mammary glands revealed a different functional outcome. In this system, this compound acts as a glucocorticoid agonist. nih.gov When combined with insulin (B600854) and prolactin, it stimulates the synthesis of the milk protein casein and augments the accumulation of α-lactalbumin. nih.gov The potency of this compound as an agonist in this system was found to be about 1/10th to 1/30th that of cortisol. nih.gov This tissue-specific difference in activity—antagonist in hepatoma cells versus agonist in mammary tissue—highlights the complexity of glucocorticoid receptor signaling and the utility of these model systems in dissecting such mechanisms.

| Model System | Cell/Tissue Type | Observed Effect of this compound | Key Findings | Reference |

| In Vitro Cellular System | Rat Hepatoma Tissue Culture (HTC) Cells | Antiglucocorticoid | Inhibits dexamethasone-induced synthesis of tyrosine aminotransferase (TyrATase). pnas.org | pnas.org |

| Ex Vivo Organ Explant | Mouse Mammary Gland | Glucocorticoid (Agonist) | Stimulates casein synthesis and α-lactalbumin accumulation in the presence of insulin and prolactin. nih.gov | nih.gov |

Biochemical and Molecular Biology Techniques for Receptor and Gene Analysis

Biochemical techniques are central to identifying and characterizing the protein target of this compound. Following affinity labeling with radioactive analogs like [³H]Dex-Mes, sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is employed to separate cellular proteins by size. pnas.orgnih.gov This method has been used to identify a specific, covalently labeled protein fraction corresponding to the glucocorticoid receptor, with an estimated molecular weight of approximately 85-98 kilodaltons (kDa). pnas.orgnih.govoup.com

To definitively confirm that the labeled protein is the glucocorticoid receptor, immunological detection methods are used. nih.gov These include immunoprecipitation, where antibodies specific to the glucocorticoid receptor are used to isolate the receptor-ligand complex from the cellular lysate. oup.com Subsequently, immunoblotting (or Western blotting) is performed using these monoclonal antibodies to visualize the receptor on the gel, confirming its identity and molecular weight. oup.com These techniques provided conclusive evidence that dexamethasone-mesylate, and by extension this compound, covalently labels the protomeric form of the glucocorticoid receptor. nih.govoup.com

The functional effects of this compound are ultimately mediated through changes in gene expression. Molecular biology techniques are used to quantify these changes. Early studies focused on the expression of specific, well-characterized glucocorticoid-responsive genes. For example, the antiglucocorticoid activity in HTC cells was determined by measuring the inhibition of dexamethasone-induced expression of the TyrATase gene. pnas.org In mammary gland explants, its agonist activity was confirmed by measuring the induction of milk protein genes, such as those for casein and α-lactalbumin. nih.govresearchgate.net

More advanced, modern approaches involve transcriptome-wide analysis to obtain a comprehensive profile of gene expression changes. medrxiv.org Techniques such as DNA microarrays and RNA sequencing (RNA-seq) allow researchers to simultaneously measure the expression levels of thousands of genes following treatment with a compound like this compound. ucalgary.canin.nlfrontiersin.org This can reveal broad patterns of gene regulation, identify novel target genes, and elucidate the molecular pathways affected. nin.nlnih.gov For instance, transcriptome analysis of cells treated with Dex-Mes, a related compound, identified distinct, ligand-directed transcription profiles for genes such as GILZ, CRISPLD2, and PDK4. nih.gov Such analyses provide a powerful, unbiased view of the molecular mechanisms underlying the tissue-specific effects of glucocorticoid receptor modulators.

Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation

The precise chemical structure and purity of this compound are confirmed using advanced spectroscopic and chromatographic methods. These analytical techniques are fundamental for ensuring the identity and quality of the compound used in research.

Spectroscopic techniques provide detailed information about the molecular structure. Data for this compound is available in public databases such as PubChem. nih.gov

| Spectroscopic Technique | Description | Reference |

| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | Provides information on the carbon skeleton of the molecule. | nih.gov |

| Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy | Identifies functional groups present in the molecule based on their vibrational frequencies. | nih.gov |

| Fourier-Transform (FT) Raman Spectroscopy | Offers complementary vibrational information to IR spectroscopy, useful for characterizing the overall molecular structure. | nih.gov |

Chromatographic techniques are essential for separating the compound from impurities and confirming its purity. Thin-layer chromatography (TLC) has been used to assess the purity of related tritiated mesylate compounds, ensuring no contamination from the parent steroid. pnas.org More advanced methods like gas-liquid chromatography/mass spectrometry (GC/MS) and high-performance liquid chromatography (HPLC) are standard for the rigorous analysis and quantification of steroids and their derivatives, providing definitive structural confirmation and purity assessment. nih.govsinobiological.com

Preclinical Research Applications and Translational Implications

Application as a Probe for Glucocorticoid Receptor Function and Signaling

Cortisol 21-mesylate has been instrumental as a chemical probe for elucidating the structure and function of the glucocorticoid receptor (GR). The GR is a ligand-inducible transcription factor that mediates the physiological and pharmacological effects of glucocorticoids. nih.gov Upon binding its ligand, the receptor translocates to the nucleus and regulates the expression of target genes. jci.org

The introduction of the mesylate group makes this compound an alkylating agent, capable of forming stable, covalent bonds with nucleophilic residues within the GR's steroid-binding cavity. pnas.orgpnas.org This property has established the compound, along with its more potent analogue dexamethasone (B1670325) 21-mesylate, as a classic affinity label for the GR. nih.gov By covalently binding to the receptor, these probes allow researchers to:

Identify and Characterize the Ligand-Binding Domain: Studies using mesylate derivatives have helped to map the steroid-binding pocket of the GR. For instance, research has identified specific cysteine residues within the receptor's hormone-binding domain as the sites of covalent attachment for dexamethasone 21-mesylate, providing crucial insights into the receptor's three-dimensional structure and its interaction with ligands. pnas.org

Investigate Receptor Dynamics: As a competitive inhibitor, this compound can displace the binding of other glucocorticoids, such as dexamethasone. nih.gov Cell-free competition assays have shown that this compound competitively inhibits the binding of [3H]dexamethasone to glucocorticoid receptors, although with a lower affinity than cortisol itself. nih.gov

Study Receptor-Mediated Signaling: The biological effects of this compound can vary depending on the cell type, highlighting the complexity of GR signaling. In rat hepatoma tissue culture (HTC) cells, it acts as a potent antiglucocorticoid, inhibiting the induction of tyrosine aminotransferase by dexamethasone. pnas.orgnih.gov Conversely, in cultured mouse mammary gland explants, it exhibits glucocorticoid agonist activity, stimulating the synthesis of milk proteins like casein and α-lactalbumin. nih.govnih.gov This tissue-specific differential activity makes it a valuable tool for exploring the factors that govern agonist versus antagonist responses at the GR.

The ability of heavy metal ions like arsenite and cadmium(II) to block the covalent labeling of the GR by dexamethasone 21-mesylate further supports the presence of critical thiol groups within the steroid-binding site, reinforcing the utility of these mesylated steroids as structural probes. vin.com

Investigation of Glucocorticoid Dysregulation in Pathophysiological States (e.g., hypercortisolism)

Pathophysiological states characterized by glucocorticoid dysregulation, such as Cushing's syndrome (hypercortisolism), are associated with significant morbidity and mortality. checkrare.comnih.gov These conditions result from prolonged exposure to excessive levels of cortisol, leading to a wide range of clinical features including metabolic disturbances, hypertension, and neuropsychiatric problems. nih.gove-enm.orgnih.gov Understanding the molecular basis of these disorders requires research tools that can modulate the glucocorticoid signaling pathway.

Glucocorticoid receptor antagonists are valuable for investigating the consequences of cortisol excess. By blocking the action of cortisol at its receptor, these antagonists can help to dissect the specific pathways that are dysregulated in states of hypercortisolism. Animal models are crucial for this research, and several have been developed to mimic the features of Cushing's syndrome, often by administering exogenous glucocorticoids or through genetic modifications.

While this compound's properties as a potent and long-acting GR antagonist in certain cell systems make it a theoretical candidate for such research, its specific application in animal models of hypercortisolism is not extensively documented in available literature. pnas.org Studies on hypercortisolism often focus on the diagnostic challenges and the clinical use of approved steroidogenesis inhibitors or receptor blockers. vin.com However, the foundational research performed with compounds like this compound provides the mechanistic understanding necessary to develop new therapeutic strategies for these complex endocrine disorders.

Potential in Developing Novel Steroid-Based Research Tools

The unique chemical reactivity of this compound has positioned it as a foundational molecule for the development of sophisticated, steroid-based research tools.

A key application of this compound is in the study and design of irreversible glucocorticoid antagonists. The reactive α-keto mesylate group was intentionally incorporated into the cortisol structure to create a steroid capable of forming covalent bonds with its target receptor. pnas.org This contrasts with traditional antagonists, which bind reversibly.

In studies using rat hepatoma cells, this compound was shown to be a unique, long-acting antiglucocorticoid. pnas.orgnih.gov When cells were pre-treated with this compound and then washed to remove any free steroid, they remained unresponsive to subsequent stimulation by the potent agonist dexamethasone. pnas.org This persistent inhibition suggests that the antagonist's action is either irreversible or reverses extremely slowly. pnas.org Further experiments showed that preincubation of cell-free cytosol with this compound blocked the majority of subsequent binding by [3H]dexamethasone to GR sites. pnas.org These findings established this compound and its analogues as tools that "affinity label" the receptor, providing a powerful method for studying receptor inactivation and turnover. nih.gov

| Cell System | Observed Effect | Mechanism/Finding | Reference |

|---|---|---|---|

| Rat Hepatoma Tissue Culture (HTC) Cells | Antiglucocorticoid | Inhibits dexamethasone-induced tyrosine aminotransferase (TyrATase) induction. The effect is long-acting and potentially irreversible. | pnas.orgnih.gov |

| Mouse Mammary Gland Explants | Glucocorticoid Agonist | Stimulates the synthesis of casein and α-lactalbumin in the presence of insulin (B600854) and prolactin. Potency is ~1/10th to 1/30th that of cortisol. | nih.govnih.gov |

| Cell-Free Glucocorticoid Receptor Assay (from mouse mammary tissue) | Competitive Binder | Competitively inhibits the binding of [3H]dexamethasone to glucocorticoid receptors with an apparent affinity ~1/10th that of cortisol. | nih.gov |

Targeted drug delivery aims to increase the concentration of a therapeutic agent at a specific site in the body, thereby enhancing efficacy and reducing off-target side effects. This often involves conjugating a drug to a carrier molecule, such as a polymer or nanoparticle, that can be directed to a particular tissue or cell type. jci.org

The chemical structure of this compound makes it a suitable precursor for creating such targeted systems. The 21-mesylate group is an excellent leaving group, facilitating the covalent attachment of the steroid molecule to various carriers via nucleophilic substitution. While much of the development in this area has focused on the more potent synthetic glucocorticoid, dexamethasone, the principles are directly applicable to cortisol.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.